(S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
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Overview
Description
(S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of the bromophenyl group and the tert-butoxycarbonyl-protected amino group makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-2-amino-2-(3-bromophenyl)acetic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Methylation: The protected amino acid is then methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Substitution Reactions:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butoxycarbonyl group.
Oxidation: Reagents like potassium permanganate (KMnO4) can be employed.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Deprotected Amine: Removal of the tert-butoxycarbonyl group yields the free amine.
Scientific Research Applications
(S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The bromophenyl group can participate in π-π interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (S)-2-(3-Chlorophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- (S)-2-(3-Fluorophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
- (S)-2-(3-Methylphenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (S)-2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)(methyl)amino)acetic acid imparts unique reactivity and electronic properties compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a valuable intermediate in organic synthesis.
- Applications: While all these compounds can serve as intermediates in pharmaceutical synthesis, the bromine derivative may offer distinct advantages in terms of reactivity and selectivity.
Properties
Molecular Formula |
C14H18BrNO4 |
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Molecular Weight |
344.20 g/mol |
IUPAC Name |
(2S)-2-(3-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
TWELWDKSZSYNPN-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C1=CC(=CC=C1)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
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